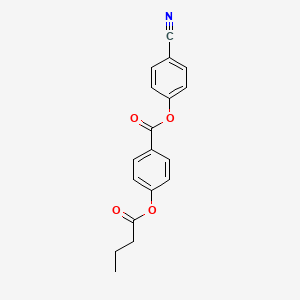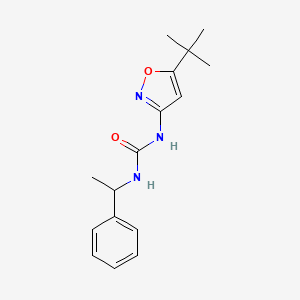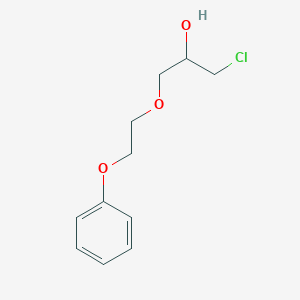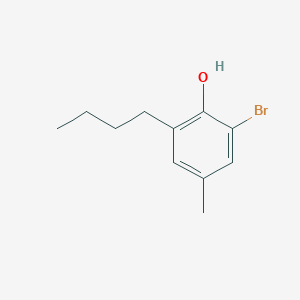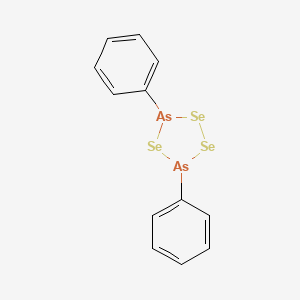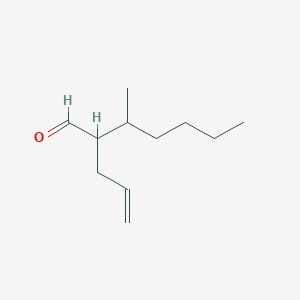![molecular formula C24H28Br4N4O2 B14624641 (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} CAS No. 58247-63-5](/img/structure/B14624641.png)
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is a complex organic compound that features a piperazine core linked to pyridine rings substituted with dibromobutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Pyridine Rings: The pyridine rings are introduced via nucleophilic substitution reactions, where the piperazine core reacts with pyridine derivatives.
Introduction of Dibromobutyl Groups: The final step involves the bromination of butyl groups attached to the pyridine rings, using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dibromobutyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} involves its interaction with molecular targets such as enzymes or receptors. The dibromobutyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine core and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine core but different substituents, used in various pharmacological studies.
Trifluoromethylbenzimidazole: Another compound with a complex structure, used in materials science for its unique electronic properties.
Uniqueness
(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is unique due to the presence of both piperazine and pyridine moieties, along with the dibromobutyl groups. This combination of structural features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
58247-63-5 |
|---|---|
分子式 |
C24H28Br4N4O2 |
分子量 |
724.1 g/mol |
IUPAC 名称 |
[4-[5-(3,4-dibromobutyl)pyridine-2-carbonyl]piperazin-1-yl]-[5-(3,4-dibromobutyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C24H28Br4N4O2/c25-13-19(27)5-1-17-3-7-21(29-15-17)23(33)31-9-11-32(12-10-31)24(34)22-8-4-18(16-30-22)2-6-20(28)14-26/h3-4,7-8,15-16,19-20H,1-2,5-6,9-14H2 |
InChI 键 |
FQNOUNKWTJTJKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=NC=C(C=C2)CCC(CBr)Br)C(=O)C3=NC=C(C=C3)CCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


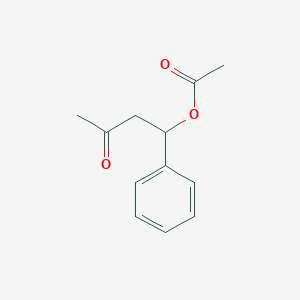
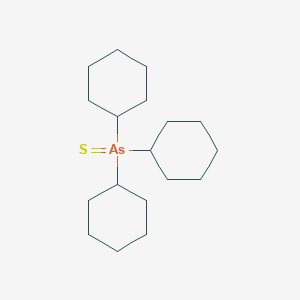
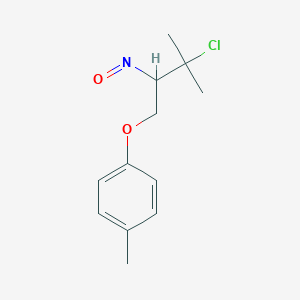
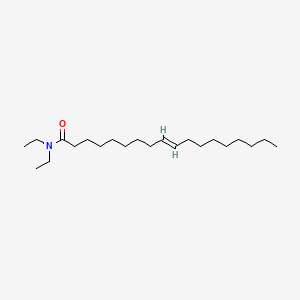

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
